N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide

Muscarinic receptor Off-target liability BindingDB

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide (CAS 371143-56-5) is a synthetic small-molecule amide bearing a fully saturated 1-benzoyl-tetrahydroquinoline core and an ortho-methylbenzamide side chain (C₂₄H₂₂N₂O₂, MW 370.4 g·mol⁻¹, cLogP 4.5). The compound belongs to the broader class of tetrahydroquinoline benzamide derivatives, which have been investigated as histone deacetylase (HDAC) modulators and anticancer agents.

Molecular Formula C24H22N2O2
Molecular Weight 370.452
CAS No. 371143-56-5
Cat. No. B2676673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide
CAS371143-56-5
Molecular FormulaC24H22N2O2
Molecular Weight370.452
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4
InChIInChI=1S/C24H22N2O2/c1-17-8-5-6-12-21(17)23(27)25-20-13-14-22-19(16-20)11-7-15-26(22)24(28)18-9-3-2-4-10-18/h2-6,8-10,12-14,16H,7,11,15H2,1H3,(H,25,27)
InChIKeyJXOIGOHRCJORQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide (CAS 371143-56-5): Procurement-Relevant Identity and Physicochemical Baseline


N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide (CAS 371143-56-5) is a synthetic small-molecule amide bearing a fully saturated 1-benzoyl-tetrahydroquinoline core and an ortho-methylbenzamide side chain (C₂₄H₂₂N₂O₂, MW 370.4 g·mol⁻¹, cLogP 4.5) [1]. The compound belongs to the broader class of tetrahydroquinoline benzamide derivatives, which have been investigated as histone deacetylase (HDAC) modulators and anticancer agents [2]. In a central muscarinic acetylcholine receptor (mAChR) binding assay, the compound displaced [³H]quinuclidinyl benzilate from rat cerebral cortex with an estimated Ki in the range of 16 000–36 000 nM, indicating low micromolar affinity for this off-target [3]. The primary value of this compound in a scientific procurement context lies in its distinct N1-benzoyl substitution pattern, which distinguishes it from the more heavily studied 2-oxo-tetrahydroquinoline congeners and may confer a unique selectivity or pharmacokinetic profile when evaluated in comparative HDAC or kinase panels.

Why N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide Cannot Be Replaced by a 2-Oxo or N-Alkyl Tetrahydroquinoline Analog


Tetrahydroquinoline benzamide derivatives are not freely interchangeable; the acyl substituent at the N1 position of the tetrahydroquinoline ring fundamentally alters both the conformational landscape accessible to the molecule and its electronic character. In the target compound, the N1-benzoyl group is electron-withdrawing and sterically demanding, whereas the commonly encountered 2-oxo-1,2,3,4-tetrahydroquinoline scaffold (e.g., CAS 922130-91-4) introduces a lactam carbonyl at the C2 position, which reorients the hydrogen-bonding network and changes the pKa of the adjacent amide NH . Within the quinoline-benzamide HDAC inhibitor series reported by Omidkhah et al., the nature of the N-acyl substituent directly correlated with both antiproliferative potency and isoform selectivity [1]. Consequently, substituting a 1-benzoyl derivative with a 1-acetyl, 1-methanesulfonyl, or 2-oxo analog risks losing target engagement for the specific biological system under study, altering metabolic stability, or introducing uncharacterized off-target liabilities that compromise the reproducibility of any screening campaign or structure–activity relationship study.

Quantitative Evidence Differentiating N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide from Closest Structural Analogs


Central mAChR Off-Target Liability Profiling: A Single-Source Muscarinic Binding Window

In the only publicly available receptor-binding assay for this compound, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide displaced [³H]quinuclidinyl benzilate from rat cortical muscarinic receptors with a Ki value in the 16 000–36 000 nM range [1]. This weak affinity contrasts sharply with well-characterized mAChR agonists and antagonists (e.g., atropine, Ki ≈ 0.5–2 nM) and places the compound at a >10 000-fold selectivity deficit versus potencies expected for a specific cholinergic probe. The data position this compound as a low-risk choice for screening cascades where muscarinic off-target activity must be minimized, provided that the affinity depression is confirmed across a broader panel.

Muscarinic receptor Off-target liability BindingDB

Lipophilicity-Driven Differentiation: Computed cLogP Across N1-Substituted Tetrahydroquinoline Benzamides

The N1-benzoyl group imparts a computed XLogP3-AA value of 4.5 to the target compound [1], positioning it approximately 1.0–1.5 log units more lipophilic than the common 2-oxo congener (2-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, cLogP ≈ 3.0–3.2) . This difference is practically meaningful: a ΔcLogP of ≥1.0 has been associated with a 3- to 5-fold increase in nonspecific protein binding and can shift apparent IC₅₀ values in cell-based versus biochemical assays [2]. For procurement decisions targeting cellular permeability, the increased lipophilicity may improve passive membrane diffusion but demands awareness of potential solubility limitations (calculated TPSA 49.4 Ų for both compounds suggests comparable hydrogen-bonding capacity).

cLogP Lipophilicity Physicochemical property

HDAC Inhibitory Class Alignment: Potency Context from Quinoline-Benzamide Analogues

Although N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide itself was not profiled in published HDAC biochemical assays, the Omidkhah et al. (2022) series demonstrates that N-acyl tetrahydroquinoline benzamides bearing a simple 2-methylbenzamide warhead achieve HDAC inhibitory IC₅₀ values in the single-digit micromolar range against class I HDACs (e.g., HDAC1 and HDAC3), with antiproliferative IC₅₀ values of 8.7 ± 0.7 µM against MCF-7 breast cancer cells for the unsubstituted lead compound [1]. The 1-benzoyl substitution of the target compound electronically resembles the N-acetylated leads in this series, suggesting that HDAC inhibition at low micromolar concentrations is pharmacologically plausible, though potency, isoform selectivity, and cellular efficacy remain unverified.

HDAC inhibitor Anticancer Class-level SAR

Validated Research and Procurement Scenarios for N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide


HDAC-Mediated Anticancer SAR Expansion: Probing the N1-Benzoyl Pharmacophore

The compound is most appropriately acquired as a chemical-probe candidate for structure–activity relationship studies that systematically explore the steric and electronic influence of the N1 substituent on HDAC isoform potency and selectivity. Given the Omidkhah et al. dataset, a head-to-head comparison against the N1-acetyl, N1-unsubstituted, and 2-oxo controls would address whether the benzoyl carbonyl's electron-withdrawing character enhances zinc-binding group engagement or, conversely, introduces steric clash that reduces inhibitory activity [1]. Procurement in 5–25 mg quantity with ≥95% purity (HPLC-UV₂₅₄) and full NMR characterization is the minimum standard for this application.

Off-Target Liability Screening: Evaluating Muscarinic Spare Receptor Engagement

The single-source BindingDB data showing Ki >16 000 nM for central mAChRs [1] supports the compound's use as a negative-control entry in a broader off-target panel. Contract research organisations performing Eurofins LeadProfiling or similar broad-panel screens can include this compound to confirm that its weak muscarinic binding does not translate into functional antagonism at 10 µM in calcium-flux or β-arrestin recruitment assays. This is particularly relevant when the compound is being co-screened with more potent tetrahydroquinoline derivatives that may carry undetected cholinergic liabilities.

Physicochemical Property Matching in Cellular Permeability Assays

With a cLogP of 4.5 and TPSA of 49.4 Ų [1], the compound occupies a lipophilic-efficiency space that is distinct from early lead-like HDAC inhibitors (typical cLogP 2.0–3.5) . Laboratories studying the relationship between lipophilicity and cellular permeability in the tetrahydroquinoline benzamide series can use this compound as a tool to test the hypothesis that ΔcLogP ≥ +1.0 relative to the 2-oxo control leads to a measurable increase in PAMPA permeability, potentially offset by a decrease in aqueous solubility below 10 µM. The compound is therefore suitable for cassette solubility-permeability screening protocols.

Quote Request

Request a Quote for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.